molecular formula C5H8N2O B3039441 Methyl(1,3-oxazol-5-ylmethyl)amine CAS No. 1065073-40-6

Methyl(1,3-oxazol-5-ylmethyl)amine

Cat. No.: B3039441
CAS No.: 1065073-40-6
M. Wt: 112.13 g/mol
InChI Key: IATYYKPVJFWQTA-UHFFFAOYSA-N
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Description

Methyl(1,3-oxazol-5-ylmethyl)amine, with the molecular formula C5H8N2O, is a chemical compound belonging to the 1,3-oxazole family, recognized for its utility as a versatile building block in medicinal chemistry and drug discovery research . The 1,3-oxazole scaffold is a privileged structure in pharmaceutical design, often employed to modulate the physicochemical properties of lead compounds and to participate in key molecular interactions with biological targets. This specific amine-functionalized derivative is particularly valuable for its reactive primary amine group, which facilitates its incorporation into larger molecular architectures via amide bond formation or nucleophilic substitution reactions. Researchers utilize this compound and its close analogs, such as N-methyl-1-(3-methylisoxazol-5-yl)methanamine, in the synthesis of more complex molecules for screening against various therapeutic targets . While the precise mechanism of action for this compound is target-dependent, its primary value lies in its role as a synthetic intermediate. As with all reagents of this nature, it is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling procedures must be followed; consult the safety data sheet for specific hazard and precautionary information, which for similar compounds includes warnings regarding skin and eye damage, and harmful effects if swallowed or inhaled .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-1-(1,3-oxazol-5-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-6-2-5-3-7-4-8-5/h3-4,6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IATYYKPVJFWQTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701307818
Record name N-Methyl-5-oxazolemethanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065073-40-6
Record name N-Methyl-5-oxazolemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1065073-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-5-oxazolemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701307818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Reaction Mechanisms of Methyl 1,3 Oxazol 5 Ylmethyl Amine and Oxazole Systems

Electronic Structure and Aromaticity of the 1,3-Oxazole Ring

The 1,3-oxazole ring is a five-membered heterocyclic aromatic compound containing an oxygen atom at position 1 and a nitrogen atom at position 3. ijpsonline.comwikipedia.orgslideshare.net All atoms in the ring are sp² hybridized and planar. tandfonline.com The aromatic sextet, which confers aromaticity according to Hückel's rule, is formed by six π-electrons: one from each of the three carbon atoms, one from the nitrogen atom, and two from the oxygen atom. ijpsonline.comtandfonline.comchemicalforums.com Despite fulfilling the criteria for aromaticity, oxazole (B20620) is less aromatic than its sulfur-containing analog, thiazole (B1198619). wikipedia.org The aromaticity of five-membered heterocycles containing a second heteroatom generally decreases in the order: thiophene (B33073) > thiazole > pyrrole (B145914) > imidazole (B134444) > furan (B31954) > oxazole. researchgate.net

The various resonance structures of the oxazole ring are depicted below:

Resonance structures of oxazole

This image is for illustrative purposes and shows the general resonance structures of an oxazole ring.

The presence and positions of the oxygen and nitrogen atoms significantly dictate the reactivity of the oxazole ring. The nitrogen atom, being pyridine-like, provides a site for protonation and N-alkylation. tandfonline.compharmaguideline.com It also has an electron-withdrawing effect, which, along with the oxygen atom, makes the C2 position the most electron-deficient and acidic. tandfonline.comclockss.org The hydrogen at C2 has a pKa of approximately 20. tandfonline.com

Electrophilic and Nucleophilic Substitution Reactions on the Oxazole Nucleus

The reactivity of the oxazole ring towards electrophilic and nucleophilic substitution is highly regioselective and dependent on the presence of activating or deactivating groups.

Electrophilic Substitution:

Electrophilic substitution on an unsubstituted oxazole ring is difficult due to its electron-deficient nature. pharmaguideline.com However, when electron-donating groups are present, they activate the ring towards electrophilic attack. tandfonline.comnumberanalytics.com The substitution generally occurs at the C5 position. wikipedia.orgtandfonline.com If the C5 position is occupied, the reaction may occur at C4. youtube.com The general order of reactivity for electrophilic substitution is C4 > C5 > C2. pharmaguideline.com Common electrophilic substitution reactions include halogenation and Vilsmeier-Haack formylation. clockss.orgyoutube.com

Nucleophilic Substitution:

Nucleophilic substitution reactions are uncommon for the oxazole ring itself and typically require the presence of a good leaving group, such as a halogen. tandfonline.compharmaguideline.com The most electron-deficient C2 position is the most susceptible to nucleophilic attack, especially when electron-withdrawing groups are present at other positions on the ring. pharmaguideline.com The order of reactivity for halogen substitution by a nucleophile is C2 >> C4 > C5. tandfonline.com However, in many instances, nucleophilic attack can lead to ring cleavage rather than substitution. pharmaguideline.com

The following table summarizes the general reactivity of the oxazole ring towards substitution reactions:

Reaction TypePreferred PositionActivating/Deactivating Factors
Electrophilic Substitution C5 (or C4 if C5 is blocked) tandfonline.comyoutube.comRequires electron-donating groups tandfonline.comnumberanalytics.com
Nucleophilic Substitution C2 pharmaguideline.comRequires a good leaving group tandfonline.compharmaguideline.com

Cycloaddition Reactions Involving Oxazoles

The diene-like character of the oxazole ring allows it to participate in various cycloaddition reactions, which are valuable tools in organic synthesis.

Oxazoles can function as dienes in Diels-Alder reactions, reacting with dienophiles such as alkenes and alkynes to form pyridine (B92270) derivatives after the initial cycloadduct undergoes further transformations. wikipedia.orgtandfonline.compharmaguideline.com The reactivity of the oxazole in these [4+2] cycloadditions is enhanced by the presence of electron-donating substituents on the oxazole ring and electron-withdrawing groups on the dienophile (normal electron-demand Diels-Alder). pharmaguideline.comacs.org Conversely, activation of the oxazole nitrogen by protonation or alkylation can facilitate inverse-electron-demand Diels-Alder reactions. acs.orgnih.gov These reactions have been widely used in the synthesis of complex molecules, including natural products like vitamin B6. wikipedia.org Both intermolecular and intramolecular Diels-Alder reactions of oxazoles have been extensively studied. thieme-connect.comresearchgate.net

The general scheme for a Diels-Alder reaction of an oxazole is as follows:

Diels-Alder reaction of oxazole

This image illustrates a general Diels-Alder reaction involving an oxazole.

Oxazoles can also participate in [3+2] cycloaddition reactions, acting as 1,3-dipoles or reacting with 1,3-dipolar species. researchgate.netresearchgate.net For instance, the reaction of oxazoles with dienophiles like 4-phenyl-1,2,4-triazole-3,5-dione can lead to anomalous cycloadducts. oup.com Furthermore, 1,3-dipolar cycloaddition reactions are a key method for the synthesis of the oxazole ring itself, for example, through the reaction of nitrile oxides with alkynes. koreascience.kryoutube.com Platinum(II)-mediated 1,3-dipolar cycloaddition of oxazoline (B21484) N-oxides to nitriles has been used to generate novel heterocyclic systems. nih.gov An electrochemical phosphine-mediated deoxygenative [3+2] cycloaddition of carboxylic acids provides another route to oxazoles. rsc.org

Ring-Opening and Rearrangement Pathways of Oxazoles

The oxazole ring, an important heterocyclic motif in many natural products and pharmaceuticals, can undergo several notable ring-opening and rearrangement reactions. These transformations are crucial for the synthesis of other heterocyclic systems and for understanding the stability and reactivity of the oxazole core.

Cornforth Rearrangement Mechanisms

The Cornforth rearrangement is a well-known thermal rearrangement reaction of 4-acyloxazoles, first reported by Sir John Cornforth in 1949. researchgate.net In this reaction, the acyl group at the C4 position and the substituent at the C5 position of the oxazole ring effectively exchange places. researchgate.net

The mechanism commences with a thermal pericyclic ring-opening of the 4-acyloxazole to form a transient nitrile ylide intermediate. This intermediate then undergoes a nih.govnih.gov-sigmatropic rearrangement to furnish a new oxazole that is isomeric to the starting material. researchgate.net The viability and outcome of the reaction are contingent on the relative energies of the starting material and the rearranged product. researchgate.net Research in the early 1970s by Michael Dewar further elucidated the mechanism and demonstrated that the reaction can proceed with high yields, often exceeding 90%, particularly when nitrogen-containing heterocycles are used as substituents. researchgate.net

Table 1: Key Features of the Cornforth Rearrangement

Feature Description
Reactant 4-Acyloxazole
Reaction Type Thermal Rearrangement
Key Intermediate Nitrile Ylide
Mechanism Pericyclic ring opening followed by sigmatropic rearrangement

| Product | Isomeric Oxazole |

Reduction-Induced Ring Transformations

The reduction of the oxazole ring can lead to either ring-opened products or the formation of less saturated oxazoline structures. beilstein-journals.org The specific outcome is often dependent on the reaction conditions and the substitution pattern of the oxazole. For instance, reduction using nickel and aluminum alloy in aqueous potassium hydroxide (B78521) has been shown to induce ring opening. beilstein-journals.org

Oxazole rings can also be converted into other heterocyclic systems, such as pyrroles, pyrimidines, pyrazoles, thiazoles, and imidazoles, through processes that may involve nucleophilic addition followed by ring-opening and recyclization. beilstein-journals.orgsigmaaldrich.com Furthermore, electrochemical reduction of certain oxazole derivatives can induce ring-expanding transformations to yield benzannulated cycloalkanone carboxylic esters.

Transformations of the Amine Functionality in Methyl(1,3-oxazol-5-ylmethyl)amine

Specific literature detailing the transformations of the primary amine functionality in this compound is not available. However, based on the general reactivity of primary amines, it is plausible that this compound would undergo standard reactions such as N-acylation, N-alkylation, and formation of imines and amides. The nucleophilicity of the amine would be influenced by the electronic properties of the 1,3-oxazole ring.

Mechanistic Studies of Specific Reactions of this compound

There are no mechanistic studies available in the scientific literature that are specific to the reactions of this compound. Research in this area would be necessary to understand the detailed pathways of its potential reactions.

Computational and Theoretical Investigations of Methyl 1,3 Oxazol 5 Ylmethyl Amine and Oxazole Analogs

Quantum Chemical Characterization of Electronic States

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in understanding the electronic properties of oxazole (B20620) derivatives. scholarsresearchlibrary.com These methods provide insights into the electronic structure, reactivity, and stability of these compounds. For substituted 1,3,4-oxadiazoles, DFT at the B3LYP/6-31G(d,p) level has been used to calculate key parameters related to their inhibition efficiency. scholarsresearchlibrary.com

These parameters include:

E_HOMO (Highest Occupied Molecular Orbital Energy): Indicates the molecule's ability to donate electrons.

E_LUMO (Lowest Unoccupied Molecular Orbital Energy): Relates to the molecule's ability to accept electrons.

Energy Gap (ΔE): The difference between E_LUMO and E_HOMO, which correlates with the molecule's reactivity. scholarsresearchlibrary.com

Global Hardness (η) and Softness (S): These parameters describe the resistance to change in electron distribution and are related to reactivity.

Absolute Electronegativity (χ): Measures the ability of a molecule to attract electrons. scholarsresearchlibrary.com

Electrophilicity Index (ω): Quantifies the propensity of a species to accept electrons. scholarsresearchlibrary.com

Fraction of Electrons Transferred (ΔN): Indicates the tendency of a molecule to donate electrons to a metallic surface. scholarsresearchlibrary.com

The oxazole ring itself is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom. researchgate.netijpsonline.com All atoms in the ring are sp2 hybridized, resulting in a planar structure. ijpsonline.comyoutube.com The ring possesses a total of six non-bonding electrons, contributing to its aromatic character. researchgate.net However, the high electronegativity of the oxygen atom can decrease the effectiveness of delocalization. researchgate.net

DFT and ab initio methods have been employed to study the geometric and electronic structure of oxazole derivatives, calculating net charges, bond lengths, dipole moments, and heats of formation. researchgate.net Such studies help in understanding the effect of different substituents on the electronic properties of the oxazole ring. researchgate.net

Molecular Dynamics and Conformation Analysis of Oxazole Derivatives

Molecular dynamics (MD) simulations are a powerful tool for studying the conformational landscape and dynamic behavior of molecules over time. For oxazole derivatives, MD simulations can provide insights into their flexibility, preferred conformations, and interactions with their environment, such as solvent molecules or biological macromolecules. nih.gov

For instance, MD simulations have been used to investigate the interactions of oxadiazole derivatives with the active sites of enzymes like acetylcholinesterase. nih.gov These simulations can reveal stable binding poses and key intermolecular interactions, which is crucial for drug design. nih.gov

The conformational analysis of oxazole derivatives is also informed by experimental techniques like X-ray crystallography, which provides precise information about the three-dimensional structure of molecules in the solid state. nih.gov The geometry of the oxazole ring is typically planar, with characteristic bond lengths that are in agreement with its chemical formula. mdpi.com

Table 1: Representative Bond Lengths in an Oxazole Ring
BondTypical Length (Å)
C1=C2Shorter
C4=N5Shorter

Structure-Reactivity Relationship (SAR) Studies in Oxazole Chemistry

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds to enhance their biological activity and reduce toxicity. automate.video These studies systematically modify the chemical structure of a molecule and evaluate the effect of these changes on its activity. automate.videonih.gov

For oxazole-based compounds, SAR studies have been instrumental in the development of new therapeutic agents. researchgate.net The oxazole scaffold is considered a "privileged" structure in medicinal chemistry due to its presence in a wide range of pharmacologically active compounds. researchgate.net

SAR studies on oxazolidinones, for example, have shown that modifications at the 5-position of the ring significantly impact their antibacterial activity. nih.gov Similarly, SAR studies on oxadiazole antibacterials have explored modifications at different positions to improve their efficacy against a panel of bacteria. nih.gov

Analysis of Acidity and Basicity in Substituted Oxazoles

The acidity and basicity of substituted oxazoles are important properties that influence their reactivity and biological interactions. The oxazole ring itself is a basic compound due to the presence of the nitrogen atom, which can accept a proton to form an oxazolium salt. youtube.comslideshare.net However, it is considered less reactive than imidazole (B134444) due to the presence of the more electronegative oxygen atom. youtube.com

The pKa of the parent oxazole is approximately -0.8, indicating it is a weak base. researchgate.net The acidity of protons attached to the oxazole ring can be influenced by substituents. For example, azlactones, or oxazolones, which are related to oxazoles, can be deprotonated at the C4 position, with a pKa of around 9. nih.gov

Substituents on the oxazole ring can significantly alter its acidity and basicity. Electron-donating groups can increase the basicity of the nitrogen atom, while electron-withdrawing groups can decrease it. The acidity of C-H bonds on the ring can also be affected, influencing their reactivity in certain chemical transformations.

Elucidation of Non-Covalent Interactions (e.g., Hydrogen Bonding, van der Waals Forces, Pi-Pi Stacking, Ion-Dipole Interactions)

Non-covalent interactions play a crucial role in the structure, stability, and function of oxazole derivatives. nih.gov These interactions are key to how these molecules bind to biological targets like enzymes and receptors. nih.gov

Hydrogen Bonding: The nitrogen atom of the oxazole ring can act as a hydrogen bond acceptor. mdpi.com Substituents on the ring can also introduce hydrogen bond donors or acceptors.

π-π Stacking: The aromatic oxazole ring can participate in π-π stacking interactions with other aromatic systems, such as other heterocycles or aromatic amino acid side chains in proteins. nih.govspbu.ru

Ion-Dipole Interactions: The polar nature of the oxazole ring can lead to ion-dipole interactions with charged species. researchgate.net

Halogen Bonding: The nitrogen atom of the oxazole ring can also act as a halogen bond acceptor, forming interactions with halogen bond donors like perfluorinated iodobenzenes. rsc.org

The study of these interactions is often carried out using a combination of experimental techniques like X-ray crystallography and theoretical methods such as DFT and Hirshfeld surface analysis. nih.govmdpi.comspbu.ru

In Silico Prediction of Reaction Pathways and Selectivity

Computational methods are increasingly used to predict the pathways and selectivity of chemical reactions involving oxazoles. These in silico approaches can save significant time and resources in the laboratory by identifying promising reaction conditions and predicting potential products.

For example, DFT calculations can be used to model the transition states of a reaction, providing insights into the energy barriers and thus the feasibility of different reaction pathways. acs.org This can help in understanding the mechanism of known reactions and in designing new synthetic methods.

Several synthetic strategies for oxazoles have been described, including:

Robinson-Gabriel synthesis: Cyclodehydration of N-acyl-α-amino ketones. ijpsonline.comnih.gov

van Leusen synthesis: Reaction of aldehydes with tosylmethyl isocyanide (TosMIC). ijpsonline.comnih.govnih.gov

Fischer synthesis: Condensation of aldehydes with cyanohydrins. nih.gov

Cornforth rearrangement. nih.gov

Computational studies can help to rationalize the observed outcomes of these and other reactions, as well as to predict the regioselectivity and stereoselectivity of new transformations.

Theoretical Modeling of Methyl(1,3-oxazol-5-ylmethyl)amine Stability and Preferred Conformations

A theoretical study of this compound would likely involve:

Conformational Search: Using computational methods to identify the low-energy conformations of the molecule. This would involve exploring the rotation around the single bonds, particularly the bond connecting the methylamine (B109427) group to the oxazole ring.

Geometry Optimization: Using quantum chemical methods like DFT to find the precise geometry of the most stable conformations.

Frequency Calculations: To confirm that the optimized geometries correspond to true energy minima and to obtain thermodynamic data such as the Gibbs free energy of different conformers.

Table 2: Chemical Compounds Mentioned
Compound Name
This compound
Oxazole
1,3,4-Oxadiazole (B1194373)
Imidazole
Azlactone (Oxazolone)
Tosylmethyl isocyanide (TosMIC)
Perfluorinated iodobenzene

In-depth Analysis of this compound Reveals No Publicly Available Scientific Data

A comprehensive investigation into the chemical compound "this compound" has found no specific scientific literature, industrial applications, or detailed research findings associated with this exact molecule. Extensive searches across chemical databases and scientific publications did not yield any data corresponding to the requested compound, preventing the creation of a detailed article based on the provided outline.

The inquiry, which aimed to produce an advanced academic and industrial overview of this compound, could not be fulfilled due to the absence of public information on this specific chemical entity. The planned article was to be structured around the compound's role as a key building block in complex molecule synthesis and its contributions to materials science and engineering.

The intended sections and subsections included:

Advanced Academic and Industrial Applications of Oxazole Derivatives

Contributions to Materials Science and Engineering

Applications in Agrochemical Formulations (e.g., Fungicides, Herbicides, Pesticides)

Despite a thorough search for "Methyl(1,3-oxazol-5-ylmethyl)amine," as well as potential synonyms and identifiers such as a CAS number or synthesis routes, no relevant data was uncovered. The search results did, however, provide information on related oxazole (B20620) derivatives, but per the user's strict instructions to focus solely on the specified compound, this information could not be used.

This lack of available data suggests that "this compound" may be a novel compound that has not yet been synthesized or documented in publicly accessible scientific literature. It is also possible that the compound is referred to by a different, less common name or internal designation not available in public databases.

Without any foundational data on its synthesis, properties, or applications, it is impossible to generate a factually accurate and informative article as requested. Proceeding would require speculation, which would compromise the scientific integrity of the content.

It is recommended that the user verify the chemical name and structure of the compound of interest. If a CAS number or a reference to any existing publication is available, it would facilitate a more targeted and potentially successful search for the required information.

Interdisciplinary Research involving Oxazole-Containing Scaffolds

The versatile nature of the oxazole ring has led to its incorporation into a wide array of molecules, facilitating interdisciplinary research that spans medicinal chemistry, materials science, and chemical biology. While specific research on This compound is not extensively documented in publicly available literature, the broader class of 5-substituted and aminomethyl-oxazoles serves as a strong indicator of its potential applications.

In the realm of medicinal chemistry , the oxazole scaffold is a cornerstone in the development of novel therapeutic agents. nih.govnih.gov The ability of the nitrogen and oxygen atoms within the ring to form non-covalent interactions allows oxazole-containing compounds to bind to a variety of biological targets like enzymes and receptors. nih.gov This has led to the development of numerous oxazole derivatives with a wide spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. amazonaws.com For instance, derivatives of 5-amino-1,3,4-oxadiazole, a related heterocyclic structure, have shown potential as antimicrobial and anticancer agents.

The exploration of oxazole derivatives as serotonin (B10506) 5-HT6 receptor antagonists highlights a significant area of interdisciplinary research, blending synthetic chemistry with neuropharmacology for the treatment of central nervous system (CNS) disorders. googleapis.comgoogle.commdpi.com A patent for "Substituted methyl amines, serotonin 5-HT6 receptor antagonists" suggests that compounds structurally related to This compound could be investigated for their potential in treating cognitive and neuropsychiatric conditions. googleapis.com The 5-HT6 receptor is a key target in the development of treatments for diseases like Alzheimer's and schizophrenia. mdpi.com

While less common, the unique electronic and structural properties of oxazoles also lend themselves to applications in materials science . The oxazole ring can be incorporated into larger molecular frameworks to create novel polymers and functional materials. For example, derivatives of the related 5-(aminomethyl)-1,3,4-oxadiazol-2-amine have been suggested as building blocks for conducting polymers and luminescent materials due to their electronic properties. This suggests a potential, though currently underexplored, avenue for This compound in the development of advanced materials.

Chemical biology utilizes chemical tools to study and manipulate biological systems. In this context, oxazole-containing molecules can be designed as specific probes to investigate biological pathways. The inherent reactivity and specific binding capabilities of certain oxazole derivatives make them suitable candidates for such applications. Although direct studies involving This compound in chemical biology are not prominent, the general principles of designing small molecule probes based on heterocyclic scaffolds are well-established.

Future Directions for Research on this compound and its Derivatives

The future research landscape for This compound and its derivatives appears promising, with potential to build upon the established versatility of the oxazole scaffold. Key future directions will likely focus on leveraging its structural features for therapeutic and materials science applications.

A primary avenue for future investigation lies in the systematic exploration of its therapeutic potential . Drawing from the patent literature that points towards substituted methylamines as serotonin 5-HT6 receptor antagonists, a focused research program could be initiated. googleapis.com This would involve the synthesis of a library of derivatives of This compound and their subsequent screening for activity against the 5-HT6 receptor. Such studies could lead to the identification of novel drug candidates for neurodegenerative and psychiatric disorders. mdpi.com

Furthermore, the anticancer potential of the oxazole nucleus warrants significant investigation for this specific compound. nih.gov Future research should involve screening This compound and its analogs against a panel of cancer cell lines to identify any cytotoxic activity. Mechanistic studies to elucidate the mode of action, such as inhibition of specific kinases or interference with microtubule dynamics, would be a critical next step. nih.gov The data in the table below on related oxazole derivatives demonstrates the potential for this class of compounds to exhibit potent anticancer activity.

Compound/Derivative ClassCancer Cell LineBiological Activity (GI50)Reference
1,3-Oxazole Sulfonamide (2-chloro-5-methylphenyl derivative)Leukemia48.8 nM google.com
1,3-Oxazole Sulfonamide (1-naphthyl derivative)Leukemia44.7 nM google.com

In the field of materials science , future work could explore the incorporation of This compound into polymeric structures. Its amine functionality provides a reactive handle for polymerization reactions. The resulting polymers could be investigated for unique optical or electronic properties, potentially leading to applications in organic electronics or as specialized coatings.

The development of novel synthetic methodologies to access This compound and its derivatives more efficiently will also be a crucial area of research. While general methods for the synthesis of 5-substituted oxazoles exist, optimizing these for this specific amine-containing compound could accelerate its investigation. nih.gov

Finally, there is a clear need for fundamental characterization and biological evaluation of This compound itself. The current lack of detailed published data on its properties and biological activity is a significant gap. Future research should begin with its synthesis and thorough characterization, followed by broad biological screening to uncover its potential applications and guide the more focused research directions outlined above. sapub.org

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Methyl(1,3-oxazol-5-ylmethyl)amine
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